[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
CAS No.: 255836-67-0
Cat. No.: VC2422473
Molecular Formula: C28H31P
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
![[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine - 255836-67-0](/images/structure/VC2422473.png)
Specification
CAS No. | 255836-67-0 |
---|---|
Molecular Formula | C28H31P |
Molecular Weight | 398.5 g/mol |
IUPAC Name | ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane |
Standard InChI | InChI=1S/C28H31P/c1-27(2,3)29(28(4,5)6)25-19-18-21-13-8-10-16-23(21)26(25)24-17-11-14-20-12-7-9-15-22(20)24/h7-19H,1-6H3 |
Standard InChI Key | QGBQGMHXBSLYLZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C |
Canonical SMILES | CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine presents as a white to pale yellow crystalline powder with a melting point ranging from 147 to 149°C . The compound possesses a molecular weight of 398.5 g/mol and follows the molecular formula C28H31P . Its structure features a binaphthyl backbone with a di-tert-butylphosphine group attached at the 2-position, creating a unique spatial arrangement that contributes to its catalytic properties. The compound is relatively stable under standard conditions but requires proper handling due to the reactive nature of the phosphine group, which can be sensitive to oxidation when exposed to air .
The stability of this compound is enhanced by the presence of bulky tert-butyl groups, which provide steric protection to the phosphorus center, thereby reducing its susceptibility to oxidation and other degradation pathways. This structural feature is particularly important for practical applications, as it extends the shelf-life of the compound and simplifies handling procedures compared to more sensitive phosphine ligands. Nevertheless, for optimal results in catalytic applications, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine is typically stored and handled under inert atmosphere conditions to preserve its integrity and performance characteristics .
Structural Features
The molecular structure of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine is characterized by several key features that define its reactivity and applications in catalysis. The binaphthyl backbone creates a rigid framework that positions the phosphine functionality in a specific orientation, influencing its coordination chemistry with transition metals . The phosphorus atom, bearing two tert-butyl groups, acts as the primary coordination site for metal centers during catalytic processes . The IUPAC name for this compound is di-tert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane, which systematically describes its structural components .
In terms of electronic properties, the phosphine moiety in this compound is considered electron-rich due to the electron-donating nature of the tert-butyl groups, which enhances its ability to stabilize transition metal complexes in various oxidation states . This electron-richness, combined with the steric bulk around the phosphorus center, makes [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine particularly effective in facilitating challenging coupling reactions that require careful control of the electronic and steric environment around the metal catalyst.
The canonical SMILES notation for this compound is CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C, which provides a standardized representation of its molecular structure that can be used for computational analyses and database searches . This structural representation highlights the connectivity of atoms within the molecule, illustrating how the phosphorus atom links to both the binaphthyl system and the tert-butyl groups .
Spectroscopic Data
The structural characterization of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine can be accomplished through various spectroscopic techniques, with NMR spectroscopy being particularly valuable for confirming its identity and purity . Nuclear Magnetic Resonance (NMR) data for this compound typically includes distinctive signals that reflect its structural features:
These spectroscopic parameters provide essential information about the electronic environment of the phosphorus atom and the arrangement of hydrogen atoms within the molecule, confirming the structural integrity of the compound . The distinct 31P NMR signal at approximately 18.7 ppm is characteristic of tertiary phosphines with bulky alkyl substituents, while the 1H NMR spectrum clearly shows the aromatic protons of the binaphthyl framework and the tert-butyl groups .
Table 1: Key Physical and Chemical Properties of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
Additional spectroscopic methods such as mass spectrometry and infrared spectroscopy can provide complementary information about the molecular weight and functional group vibrations, respectively, further validating the structure of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine . These analytical techniques collectively enable researchers to confirm the identity and purity of the compound before its application in catalytic processes .
Synthesis Methods
Traditional Synthetic Routes
The synthesis of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine has been approached through several methodologies, with earlier methods relying on Grignard reagent chemistry . Traditional synthetic routes typically involved generating Grignard reagents from halogenated aryl compounds and magnesium metal, followed by reaction with adjacent chloro-bromobenzene to obtain biphenyl class Grignard reagents . These intermediates would then react with di-t-butylchlorophosphine under the catalysis of cuprous bromide or tetra-triphenylphosphine palladium to yield the desired [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine .
These limitations prompted researchers to explore alternative synthetic strategies that could offer more efficient and practical approaches to producing this valuable phosphine ligand on both laboratory and industrial scales . The search for improved methodologies was driven by the growing recognition of the compound's value in catalytic applications and the need for more cost-effective production methods .
Modern Palladium-Catalyzed Synthesis
More recent developments in the synthesis of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine have focused on palladium-catalyzed methodologies that offer improved efficiency and operational simplicity . One modern approach involves the reaction of 2-bromonaphthalene with di-tert-butylphosphine under palladium-catalyzed conditions in the presence of a base such as sodium tert-butoxide. The reaction typically occurs in solvents like tetrahydrofuran and requires elevated temperatures, usually around 100-110°C, to proceed effectively.
The evolution of synthetic methodologies for [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine reflects broader trends in organic synthesis, where traditional stoichiometric approaches are increasingly being replaced by more efficient catalytic processes that offer improved atom economy, reduced waste generation, and enhanced scalability . These advancements have contributed significantly to making [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine more accessible for both research and industrial applications .
Innovative Synthetic Approach
A patent published in 2018 (CN109369715A) describes an innovative method for synthesizing di-tert-butylphosphine biphenyl compounds, which provides insights relevant to the synthesis of related compounds like [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine . This approach utilizes a two-step process conducted under anhydrous and oxygen-free conditions . In the first step, di-tert-butylphosphine reacts with o-dibromobenzene under palladium catalysis, typically using bis-[di-t-butyl(4-dimethylamino phenyl)phosphine]palladium(0) as the catalyst and sodium carbonate as the base in toluene solvent . The reaction is conducted at 60-100°C to form an intermediate phosphine-substituted bromobenzene .
In the second step, the reaction solution is cooled to 20-30°C, and an appropriate aryl boronic acid is added, followed by heating to 80-110°C to complete the coupling reaction . After water quenching, extraction, drying, and recrystallization, the desired di-tert-butylphosphine biphenyl compound is obtained in high yield (reported yields of 86-90%) . The patent claims specifically mention the synthesis of three compounds: 2-(di-t-butyl phosphine) biphenyl, 2-(di-t-butyl phosphine)-2',4',6'-tri-isopropyl biphenyl, and 2-(di-t-butyl phosphine)-2'-methyl biphenyl .
This method represents a significant improvement over traditional approaches, offering fewer reaction steps, easier operation, and higher yields, making it particularly suitable for industrial-scale production . The innovation lies in the sequential application of two different types of palladium-catalyzed coupling reactions: first, a phosphination reaction to introduce the di-tert-butylphosphine group, followed by a Suzuki-Miyaura coupling to form the biaryl framework . This methodology could potentially be adapted for the synthesis of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine by using appropriate naphthalene-based starting materials .
Synthesis via Phosphide Intermediates
Another approach to synthesizing phosphine compounds related to [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine involves the formation of metal phosphide intermediates . This method utilizes the reduction of chlorophosphines by free metallic sodium or potassium graphite intercalation (KC8) to form corresponding metal phosphides . For instance, diphenylphosphide sodium (Ph2PNa) can be obtained from diphenylchlorophosphine and sodium chunks, which can then react with appropriate electrophiles to form metal-containing phosphines .
Similarly, cyclic chloroalkylphosphines reduced on KC8 can react with alkyl halides to give phosphines with bulky phosphacyclopentane backbones . As reported in the Royal Society of Chemistry literature, "Chlorophosphines could be reduced by free metallic sodium or KC8 (potassium graphite intercalation) forming corresponding metal phosphides" . These reactive phosphide species can then undergo various transformations, including nucleophilic substitution reactions with appropriate electrophiles, to generate structurally diverse phosphine compounds .
This synthetic strategy offers an alternative approach to constructing complex phosphine ligands with specific structural features, potentially applicable to the synthesis of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine or its analogs . The methodology provides a pathway to introducing phosphine functionalities into complex molecular frameworks through reactive phosphide intermediates, expanding the synthetic toolkit available for preparing specialized phosphine ligands .
Synthesis Challenges and Considerations
Despite the advancements in synthetic methodologies, the preparation of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine still presents several challenges that require careful consideration . The air-sensitive nature of phosphines necessitates the use of Schlenk techniques or glove boxes to maintain an inert atmosphere throughout the synthesis and handling procedures. Additionally, the purification of the final product often requires specialized techniques such as recrystallization under inert conditions or column chromatography using degassed solvents to prevent oxidation of the phosphine moiety .
The choice of palladium catalyst and ligand system is also critical for achieving high yields and selectivity in the coupling reactions involved in the synthesis . As noted in the patent literature, specific catalysts like bis-[di-t-butyl(4-dimethylamino phenyl)phosphine]palladium(0) have proven particularly effective for certain transformations . The molar ratios of reactants also play a crucial role in determining reaction outcomes, with optimal ratios typically involving slight excesses of di-tert-butylphosphine relative to the aryl halide component .
Furthermore, controlling the regioselectivity during the functionalization of the binaphthyl backbone represents another challenge, particularly when aiming for specific isomers or enantiomerically pure compounds . These considerations highlight the complexity involved in the synthesis of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine and underscore the importance of continued research to develop more robust and efficient synthetic protocols .
Applications in Catalysis
Cross-Coupling Reactions
[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine has established itself as an exceptional ligand for various palladium-catalyzed cross-coupling reactions, which are cornerstone processes in modern organic synthesis . The compound demonstrates remarkable efficiency in promoting Buchwald-Hartwig cross-coupling reactions, which involve the formation of carbon-nitrogen bonds through the coupling of amines with aryl halides . Additionally, this phosphine ligand facilitates Heck reactions, enabling the coupling of aryl halides with alkenes to form new carbon-carbon bonds .
Its utility extends to other important cross-coupling methodologies, including Hiyama coupling (organosilicon compounds with aryl halides), Negishi coupling (organozinc compounds with aryl halides), Sonogashira coupling (terminal alkynes with aryl halides), Stille coupling (organostannanes with aryl halides), and Suzuki-Miyaura coupling (organoboron compounds with aryl halides) . As documented by ChemicalBook, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine is suitable for all of these reaction types, demonstrating its versatility as a ligand in various catalytic processes .
The effectiveness of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine in these reactions stems from its unique electronic and steric properties, which help stabilize the palladium catalyst throughout the catalytic cycle while also promoting key steps such as oxidative addition, transmetalation, and reductive elimination. The electron-rich nature of the phosphine, contributed by the tert-butyl groups, enhances the nucleophilicity of the palladium center, facilitating the oxidative addition step, which is often rate-limiting in cross-coupling reactions involving less reactive aryl halides like chlorides. Simultaneously, the steric bulk around the phosphorus atom promotes reductive elimination, which is crucial for product formation in the final step of the catalytic cycle.
Formation of Oxygen Heterocycles
One of the specialized applications of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine is in the palladium-catalyzed formation of oxygen heterocycles, which are important structural motifs in many natural products and pharmaceuticals . As a ligand, it effectively promotes both intermolecular and intramolecular palladium-catalyzed synthesis of aryl ethers, providing access to various oxygen-containing heterocyclic compounds . ChemicalBook specifically notes that this compound serves as a "Ligand for the intermolecular Pd-catalyzed synthesis of aryl ethers" and "Ligand for the intramolecular Pd-catalyzed synthesis of aryl ethers" .
The unique spatial arrangement of the binaphthyl backbone combined with the electron-donating properties of the di-tert-butylphosphine group creates an optimal environment around the palladium center, facilitating the coupling of phenols or alcohols with aryl halides to form aryl ethers . This application is particularly valuable in the synthesis of complex natural products and drug candidates containing ether linkages, as it allows for the construction of these motifs under relatively mild conditions and with high selectivity .
The effectiveness of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine in these transformations has made it a preferred ligand for researchers working in the areas of medicinal chemistry and natural product synthesis. The ability to form carbon-oxygen bonds efficiently under catalytic conditions represents a significant advancement over traditional methods, which often require harsh conditions and generate substantial amounts of waste .
Carbazole Synthesis
[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine has proven to be an effective ligand for the synthesis of carbazoles, which are important heterocyclic compounds with applications in materials science and pharmaceutical development . The ligand facilitates the synthesis of carbazoles through two distinct methodologies: palladium-catalyzed double N-arylation reactions and intramolecular C-H functionalization processes . ChemicalBook specifically mentions its role as a "Ligand for the synthesis of carbazoles by Pd-catalyzed double N-arylation reaction" and "Ligand for the Pd-catalyzed intramolecular synthesis of carbazoles via C-H functionalization" .
In the double N-arylation approach, the phosphine ligand promotes the sequential formation of two carbon-nitrogen bonds to construct the carbazole framework, offering a direct route to these valuable heterocycles . Alternatively, in the C-H functionalization strategy, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine aids in activating relatively inert C-H bonds, enabling their direct functionalization to form the carbazole ring system .
These methodologies represent significant advancements in heterocycle synthesis, providing more efficient and atom-economical routes to carbazoles compared to traditional approaches . The ability of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine to promote these transformations highlights its versatility and importance in modern synthetic organic chemistry . The development of these synthetic methods addresses the growing demand for more sustainable and efficient processes in the preparation of structurally complex heterocycles for various applications .
Cyanation Reactions
Another valuable application of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine lies in its role as a ligand for palladium-catalyzed cyanation of aryl and heteroaryl chlorides . ChemicalBook specifically mentions it as a "Ligand for the Pd-catalyzed cyanation of (hetero)arylchlorides" . Cyanation reactions are of considerable importance in organic synthesis as they introduce the cyano group, which can serve as a precursor to various functional groups including carboxylic acids, aldehydes, amines, and amides .
Reaction Mechanisms
General Catalytic Cycle
The effectiveness of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine in palladium-catalyzed reactions can be understood through examination of the general catalytic cycle involved in these transformations. In a typical cross-coupling reaction, the cycle begins with the coordination of the phosphine ligand to the palladium catalyst, forming an active catalytic complex. The electron-rich nature of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, imparted by the electron-donating tert-butyl groups, enhances the nucleophilicity of the palladium center, facilitating the subsequent oxidative addition step.
During oxidative addition, the palladium complex inserts into the carbon-halogen bond of an aryl halide, forming a palladium(II) intermediate. The bulky nature of the phosphine ligand helps stabilize this intermediate and can influence the rate and selectivity of this step. Following oxidative addition, depending on the specific reaction, the cycle proceeds through transmetalation (in Suzuki, Negishi, or Stille couplings) or coordination-insertion (in Heck reactions) or nucleophilic substitution (in Buchwald-Hartwig aminations).
Structure-Activity Relationships
The unique structural features of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine directly influence its performance as a ligand in catalytic reactions, establishing important structure-activity relationships that guide its application . The binaphthyl backbone creates a rigid framework that positions the phosphine functionality in a specific orientation, affecting how it coordinates to palladium and other transition metals . This rigid backbone, combined with the bulky tert-butyl groups on the phosphorus atom, creates a distinctive steric environment around the metal center, which can accelerate reductive elimination steps in the catalytic cycle by promoting the proximity of the coupling partners .
From an electronic perspective, the electron-donating nature of the tert-butyl groups increases the electron density at the phosphorus atom, making [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine a stronger σ-donor compared to aryl phosphines like triphenylphosphine . This enhanced donor ability strengthens the phosphorus-metal bond and increases the electron density at the metal center, facilitating oxidative addition steps, particularly with challenging substrates like aryl chlorides .
Understanding these structure-activity relationships has been instrumental in predicting the effectiveness of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine in various catalytic transformations and in designing new phosphine ligands with improved properties . The influence of both electronic and steric factors on catalytic performance highlights the complexity of ligand design and the importance of considering multiple parameters when developing new catalytic systems . These insights have guided the evolution of phosphine ligand development, leading to increasingly sophisticated structures tailored for specific applications .
Comparison with Similar Compounds
Structural Analogs
When examining the landscape of phosphine ligands, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine can be compared with several structural analogs to understand its distinctive properties and applications . Unlike simpler phosphines such as triphenylphosphine, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine features a rigid binaphthyl backbone that constrains the orientation of the phosphine group, affecting its coordination geometry with metal centers . Another notable difference lies in the substitution pattern, where the di-tert-butyl groups on the phosphorus atom in [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine create significant steric bulk compared to triphenylphosphine's aryl substituents .
Other structurally related phosphines include JohnPhos, RockPhos, DavePhos, SPhos, XPhos, Me4tButylXphos, tBuXPhos, and tBuMePhos, each with their own distinct structural features and catalytic properties. For instance, JohnPhos and related compounds typically feature a biphenyl backbone rather than binaphthyl, which alters the spatial arrangement of the phosphine group relative to the metal center . These structural differences translate to variations in catalytic performance, with each phosphine ligand exhibiting unique reactivity profiles in different types of coupling reactions .
Understanding these structural relationships helps synthetic chemists select the most appropriate phosphine ligand for specific transformations based on substrate characteristics and desired reaction outcomes . The development of diverse phosphine ligand architectures has significantly expanded the scope of transition metal catalysis, enabling increasingly challenging transformations to be performed under milder and more selective conditions .
Electronic and Steric Properties
The comparative analysis of electronic and steric properties provides further insight into what distinguishes [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine from other phosphine ligands . From an electronic perspective, the di-tert-butyl substitution pattern makes [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine more electron-rich compared to triarylphosphines like triphenylphosphine, resulting in stronger σ-donation to metal centers . This enhanced electron-donating ability facilitates oxidative addition steps in catalytic cycles, particularly with challenging substrates like aryl chlorides, which typically have stronger carbon-halogen bonds compared to bromides or iodides .
In terms of steric properties, the Tolman cone angle—a measure of the spatial demand of a phosphine ligand—is significantly larger for [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine due to its bulky tert-butyl groups, affecting its coordination behavior and catalytic performance . Compared to other electron-rich phosphines like tricyclohexylphosphine, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine offers a unique combination of electronic richness and defined spatial orientation due to its rigid binaphthyl backbone .
These distinct electronic and steric characteristics contribute to the unique reactivity profile of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, making it particularly effective in certain challenging transformations where other phosphine ligands may fall short . The balance between electronic and steric factors is crucial in determining a ligand's performance in specific catalytic applications, with [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine offering an optimal combination for many important coupling reactions .
Catalytic Performance Comparison
When evaluating the catalytic performance of various phosphine ligands in different types of coupling reactions, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine demonstrates distinctive advantages in specific contexts . In Buchwald-Hartwig amination reactions, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine often exhibits superior performance compared to triarylphosphines, particularly with sterically hindered substrates or when coupling weaker nucleophiles like anilines with aryl chlorides .
Similarly, in Suzuki-Miyaura couplings involving challenging substrates such as sterically hindered aryl chlorides, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine typically outperforms many other phosphine ligands due to its ability to promote oxidative addition while maintaining sufficient reactivity in the subsequent steps of the catalytic cycle . In the context of C-O bond formation, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine has shown exceptional utility compared to other phosphines, effectively promoting the coupling of phenols and alcohols with aryl halides to form aryl ethers under relatively mild conditions .
Recent Research and Developments
Advances in Synthetic Applications
Recent research has expanded the synthetic applications of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, demonstrating its utility in increasingly complex transformations . One notable advancement involves its application in cascade reactions, where multiple bond-forming events occur in a single synthetic operation, increasing efficiency and atom economy in the synthesis of complex molecules . Additionally, researchers have explored the use of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine in challenging cross-coupling reactions involving non-traditional coupling partners, such as complex natural product derivatives or highly functionalized pharmaceutical intermediates .
The ligand has also found application in flow chemistry setups, where continuous processing offers advantages in terms of scalability, safety, and process control for industrially relevant transformations . Furthermore, the combination of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine-based catalytic systems with other enabling technologies, such as photocatalysis or electrochemistry, has opened new avenues for synthetic transformations that were previously difficult to achieve .
These developments highlight the ongoing relevance of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine in advancing the frontiers of synthetic organic chemistry and underscore its versatility as a ligand for diverse catalytic applications . As synthetic methodologies continue to evolve, the role of specialized phosphine ligands like [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine in enabling challenging transformations remains critically important .
Mechanistic Studies and Theoretical Investigations
Recent years have witnessed significant progress in understanding the fundamental aspects of how [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine functions at the molecular level through detailed mechanistic and theoretical studies . Advanced spectroscopic techniques, including time-resolved methods and in situ monitoring, have provided insights into the formation and reactivity of catalytic intermediates involving [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine .
For example, studies have investigated the dynamic behavior of tert-butyl groups under various reaction conditions, revealing interesting reactivity patterns such as the formation of tert-butyl cations and their subsequent reactions . These investigations provide valuable insights into potential side reactions and degradation pathways that may affect the performance of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine in catalytic applications .
Computational investigations using density functional theory (DFT) and other quantum chemical methods have complemented experimental findings by modeling the energetics of different steps in catalytic cycles and predicting the influence of structural modifications on reaction outcomes. These theoretical studies have helped rationalize the observed reactivity patterns and selectivity profiles associated with [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, contributing to a more profound understanding of its catalytic behavior.
Additionally, comparative studies examining the performance of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine alongside other phosphine ligands under identical conditions have provided valuable structure-activity insights that guide ligand selection for specific transformations . Together, these mechanistic and theoretical investigations form a foundation for the rational development of improved catalytic systems based on [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine and related ligands.
Industrial Applications and Scale-up Considerations
While [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine has been widely used in academic research, its transition to industrial applications presents both opportunities and challenges that have been the subject of recent investigations . One significant advancement in this area involves the development of more efficient synthetic routes to [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine that are amenable to large-scale production, as exemplified by the innovative methodologies described in recent patents .
These improved synthetic approaches feature fewer reaction steps, milder conditions, and higher yields compared to traditional methods, addressing key considerations for industrial viability . As noted in Chinese patent CN109369715A, the new synthetic method "is characterized in that reaction step of the invention is few compared with prior art, easy to operate, and high income is more suitable for industrialized production" .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume